molecular formula C17H14N2O2 B2858298 (E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide CAS No. 300812-80-0

(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide

Cat. No.: B2858298
CAS No.: 300812-80-0
M. Wt: 278.311
InChI Key: PHIVNDOXOBANRV-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide is an organic compound characterized by the presence of a cyano group, a phenylmethoxy group, and an enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-phenylmethoxybenzaldehyde and malononitrile.

    Condensation Reaction: The key step involves a condensation reaction between 3-phenylmethoxybenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enamide: Similar structure with a different position of the phenylmethoxy group.

    (E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enone: Similar structure with a ketone group instead of an amide group.

Uniqueness

(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide is unique due to its specific structural features, such as the position of the phenylmethoxy group and the presence of the cyano and enamide moieties

Properties

IUPAC Name

(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c18-11-15(17(19)20)9-14-7-4-8-16(10-14)21-12-13-5-2-1-3-6-13/h1-10H,12H2,(H2,19,20)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIVNDOXOBANRV-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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